3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE is a complex organic compound that features a piperazine ring, a chromen-2-one core, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate, followed by nitration to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chromen-2-one core can be hydrogenated to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents such as potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(CYCLOPROPYLMETHYL)PIPERAZINE-1-CARBONYL)PHENYL)QUINOLINE-8-SULFONAMIDE
- 4-(1H-indole-2-carbonyl)piperazine-2,6-diones
Uniqueness
3-[4-(4-ETHYLPHENYL)PIPERAZINE-1-CARBONYL]-6-NITRO-2H-CHROMEN-2-ONE is unique due to its combination of a piperazine ring, a chromen-2-one core, and a nitro group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one |
InChI |
InChI=1S/C22H21N3O5/c1-2-15-3-5-17(6-4-15)23-9-11-24(12-10-23)21(26)19-14-16-13-18(25(28)29)7-8-20(16)30-22(19)27/h3-8,13-14H,2,9-12H2,1H3 |
InChI Key |
FTVSFPUCQLHUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.